molecular formula C11H8BrNO3 B5823271 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide CAS No. 67103-68-8

5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B5823271
CAS No.: 67103-68-8
M. Wt: 282.09 g/mol
InChI Key: SJQMZIYMGBGMES-UHFFFAOYSA-N
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Description

5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Properties

IUPAC Name

5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-10-6-5-9(16-10)11(15)13-7-1-3-8(14)4-2-7/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQMZIYMGBGMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249255
Record name 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67103-68-8
Record name 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67103-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dry dichloromethane. This reaction yields the desired product in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide has been extensively studied for its antibacterial activities. It has shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide involves its interaction with bacterial cell targets, leading to the inhibition of essential bacterial processes. Molecular docking studies have shown that the compound binds to specific active sites in bacterial enzymes, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide include other furan derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its demonstrated effectiveness against drug-resistant bacterial strains, making it a valuable compound for further research and development in medicinal chemistry.

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